molecular formula C6H4Br2ClN3O B2406811 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride CAS No. 2361644-75-7

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride

Cat. No.: B2406811
CAS No.: 2361644-75-7
M. Wt: 329.38
InChI Key: WSNJPKFNJNWZTR-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of two bromine atoms at positions 3 and 6 on the pyrazolo[1,5-a]pyrimidine ring

Properties

IUPAC Name

3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3O.ClH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJPKFNJNWZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=O)NN21)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one typically involves the bromination of pyrazolo[1,5-a]pyrimidin-2-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or alkyl boronic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

    Reduction: Pd/C and hydrogen gas in ethanol or methanol.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyrimidines can be obtained.

    Coupling Products: Diarylated pyrazolo[1,5-a]pyrimidines with different aryl or alkyl groups.

    Reduction Products: Pyrazolo[1,5-a]pyrimidin-2-one without bromine atoms.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit monoamine oxidase B by binding to its active site and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one is unique due to the presence of two bromine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

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